Ethyl 3-(undecyltellanyl)propanoate
Description
Ethyl 3-(undecyltellanyl)propanoate is an organotellurium compound characterized by a propanoate ester backbone with an undecyltellanyl substituent at the 3-position. The undecyltellanyl group consists of an 11-carbon alkyl chain bonded to a tellurium atom, which introduces unique electronic and steric properties.
Properties
CAS No. |
88116-33-0 |
|---|---|
Molecular Formula |
C16H32O2Te |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
ethyl 3-undecyltellanylpropanoate |
InChI |
InChI=1S/C16H32O2Te/c1-3-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-4-2/h3-15H2,1-2H3 |
InChI Key |
IARZVLWXYOMSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC[Te]CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(undecyltellanyl)propanoate can be synthesized through the esterification of 3-(undecyltellanyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and catalysts, as well as for temperature control, would be essential to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(undecyltellanyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which would typically target the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the tellurium atom, where nucleophiles such as thiols or amines replace the undecyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under mild to moderate heating conditions.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Alcohols and tellurium-containing by-products.
Substitution: Various tellurium-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(undecyltellanyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of tellurium-containing compounds, which are of interest due to their unique chemical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to the biological activity of tellurium compounds.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(undecyltellanyl)propanoate involves its interaction with biological molecules through the tellurium atom. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
The following analysis focuses on ethyl propanoate derivatives with varying substituents at the 3-position, as documented in the evidence. Key differences in molecular structure, applications, and reactivity are highlighted.
Structural and Functional Comparisons
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Ethyl 3-(2-furyl)propanoate: The furyl group’s electron-withdrawing nature enhances reactivity in cycloaddition reactions (e.g., Diels-Alder), as seen in .
- Ethyl 3-(methylthio)propanoate: The methylthio group (CH₃S) is less polarizable than tellurium but contributes to volatile aroma profiles in food chemistry .
- Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: The nitro and oxo groups increase polarity, likely reducing volatility compared to aliphatic analogs .
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